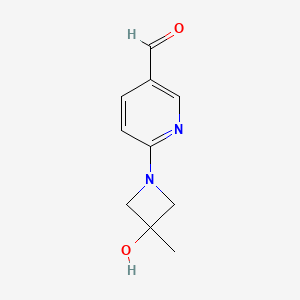
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with a unique molecular structure that includes a pyridine ring substituted with a hydroxy-methylazetidine group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 3-hydroxy-3-methylazetidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-methanol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy-methylazetidine group may also contribute to its biological activity by interacting with cellular receptors and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carbaldehyde: A simpler analog with similar reactivity but lacking the hydroxy-methylazetidine group.
3-Hydroxy-3-methylazetidine: A compound with similar structural features but without the pyridine ring.
Uniqueness
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
6-(3-hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-10(14)6-12(7-10)9-3-2-8(5-13)4-11-9/h2-5,14H,6-7H2,1H3 |
Clé InChI |
PPLPXZVMTRGIER-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C2=NC=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


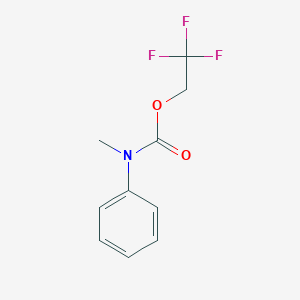
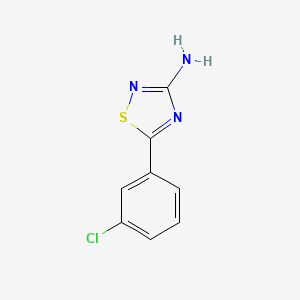

![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)

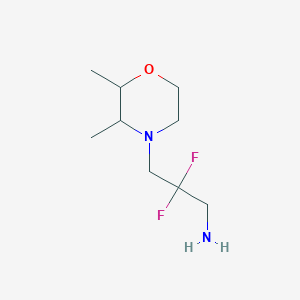
![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
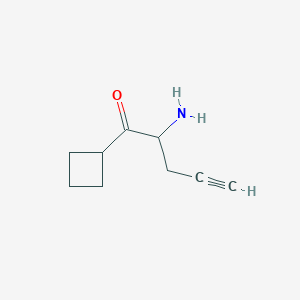
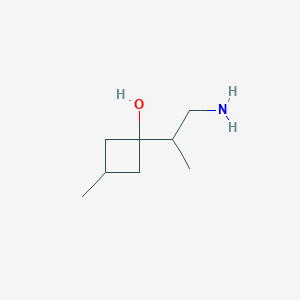
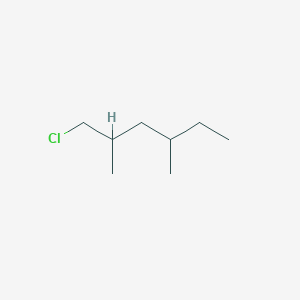

![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)
![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)
